Favipiravir-rtp - 740790-94-7

Favipiravir-rtp

Catalog Number: EVT-1210537
CAS Number: 740790-94-7
Molecular Formula: C10H15FN3O15P3
Molecular Weight: 529.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Favipiravir-RTP is the active metabolite of the antiviral drug Favipiravir (T-705). [] It belongs to the class of nucleoside analogs, specifically a purine nucleotide analog. [, ] This compound plays a crucial role in scientific research as a potent and selective inhibitor of RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. [, , ]

Favipiravir (T-705)

    Compound Description: Favipiravir, also known as T-705, is a pyrazine carboxamide derivative and a broad-spectrum antiviral drug. It acts as a prodrug that undergoes intracellular phosphorylation and ribosylation to form the active metabolite, favipiravir-RTP. [, , ] Favipiravir demonstrates antiviral activity against various RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and filoviruses. []

    Relevance: Favipiravir is the precursor to favipiravir-RTP and is metabolized into the active form within cells. This conversion is crucial for its antiviral activity, as favipiravir-RTP directly inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses. [, , ]

T-705-4-ribofuranosyl-5′-monophosphate (T-705RMP)

    Compound Description: T-705RMP is an intermediate metabolite formed during the intracellular conversion of favipiravir to favipiravir-RTP. []

    Relevance: T-705RMP is a direct precursor to favipiravir-RTP in the metabolic pathway of favipiravir. [] Its presence within cells signifies the activation process of favipiravir into its active form.

Remdesivir-Ribonucleoside Triphosphate

    Compound Description: Remdesivir-ribonucleoside triphosphate is the active metabolite of remdesivir, another antiviral drug that targets viral RNA-dependent RNA polymerase (RdRp). []

    Relevance: Like favipiravir-RTP, remdesivir-ribonucleoside triphosphate acts as a nucleoside analog inhibitor of RdRp. [] This shared mechanism of action highlights a potential class of related compounds targeting viral RNA polymerase for antiviral drug development.

Adenosine Triphosphate (ATP)

    Compound Description: Adenosine triphosphate (ATP) is a crucial molecule in cellular energy transfer and is a natural substrate for RNA polymerases during RNA synthesis. []

    Relevance: Dihydroxy GS-441524 triphosphate, the active form of remdesivir, has been suggested to act as an analog of ATP. [] This structural similarity might explain its ability to interfere with viral RNA synthesis by competing with ATP for binding to the RdRp. This connection provides insight into the potential mechanism of action of favipiravir-RTP, as it also targets the viral RdRp.

Guanosine Triphosphate (GTP)

    Compound Description: Guanosine triphosphate (GTP) is another essential molecule in cellular processes and serves as a substrate for RNA polymerase during RNA synthesis. []

    Relevance: Studies have shown that favipiravir-RTP inhibits the incorporation of GTP into RNA strands by the influenza virus RdRp in a competitive manner. [] This finding suggests that favipiravir-RTP might compete with GTP for binding to the enzyme's active site, hindering viral RNA synthesis.

Cytidine Triphosphate (CTP)

    Compound Description: Cytidine triphosphate (CTP) is a pyrimidine nucleoside triphosphate that serves as a building block for RNA synthesis. []

    Relevance: The active triphosphate metabolite of favipiravir (T-705RTP) exhibits similar frontier orbital shapes to CTP. [] This resemblance suggests a potential structural basis for favipiravir-RTP's interaction with the viral RdRp and its ability to disrupt RNA synthesis.

Uridine Triphosphate (UTP)

    Compound Description: Uridine triphosphate (UTP) is a pyrimidine nucleoside triphosphate incorporated into RNA during its synthesis. []

    Relevance: Research indicates that favipiravir-RTP affects the incorporation of UTP into RNA strands by the influenza virus RdRp, although the inhibition mechanism appears to be noncompetitive. [] This suggests that while favipiravir-RTP might not directly compete with UTP for binding, it still interferes with the enzyme's ability to incorporate this natural substrate.

Source and Classification

T-705 is classified as a broad-spectrum antiviral agent. It is a substituted pyrazine compound synthesized for its antiviral properties. The compound is primarily derived from the chemical structure of pyrazinecarboxamide, specifically 6-fluoro-3-hydroxy-2-pyrazinecarboxamide. Its classification places it within the category of nucleoside analogs, which are critical in antiviral therapies due to their ability to mimic natural nucleotides.

Synthesis Analysis

T-705RTP is synthesized intracellularly from T-705 through phosphorylation by cellular enzymes. The synthesis involves several steps:

  1. Conversion to Monophosphate: T-705 is first converted to T-705 ribosyl monophosphate (T-705RMP) by ribosylation.
  2. Phosphorylation: Subsequently, T-705RMP undergoes two phosphorylation steps to yield T-705RTP. This process typically involves the action of kinases that add phosphate groups to the ribonucleotide.

The synthesis parameters include:

  • Enzymatic Activity: The efficiency of conversion can vary based on cell type and the presence of competing nucleotides.
  • Concentration: Optimal concentrations of T-705 for effective phosphorylation are typically in the range of 100 µM to 1 mM.
Molecular Structure Analysis

The molecular structure of T-705RTP consists of a ribofuranose sugar moiety attached to a triphosphate group and a substituted pyrazine ring. Key structural features include:

  • Chemical Formula: C5_{5}H6_{6}F1_{1}N3_{3}O13_{13}P3_{3}
  • Molecular Weight: Approximately 301.2 g/mol.

The triphosphate group is crucial for its function as it mimics natural nucleotides, allowing it to be incorporated into viral RNA during replication.

Chemical Reactions Analysis

T-705RTP participates in several key chemical reactions:

  1. Incorporation into RNA: It acts as a substrate for the influenza virus RNA polymerase, where it can be incorporated into the growing RNA strand.
  2. Inhibition Mechanism: The incorporation of T-705RTP leads to premature termination of RNA synthesis when two consecutive units are added, effectively blocking further elongation.

The kinetics of these reactions demonstrate that T-705RTP exhibits competitive inhibition with guanosine triphosphate and noncompetitive inhibition with uridine triphosphate.

Mechanism of Action

The mechanism by which T-705RTP exerts its antiviral effects involves several steps:

Quantitative analyses have shown that T-705RTP can inhibit nucleotide incorporation with KiK_i values indicating strong competitive inhibition against guanosine triphosphate.

Physical and Chemical Properties Analysis

T-705RTP exhibits distinct physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its polar phosphate groups.
  • Stability: Relatively stable under physiological conditions but can degrade in the absence of cellular enzymes.

Analytical methods such as high-performance liquid chromatography have been utilized to study its stability and metabolic conversion in biological systems.

Applications

T-705RTP has significant applications in virology and pharmacology:

  1. Antiviral Therapy: Primarily used for treating influenza virus infections; it has shown efficacy against various strains including those resistant to other antiviral agents.
  2. Research Tool: Utilized in studies examining viral replication mechanisms and the development of antiviral resistance.
  3. Potential Broader Applications: Investigated for effectiveness against other RNA viruses, including Ebola and Zika viruses.
Introduction to T-705RTP and Viral RNA Polymerase Inhibition

T-705RTP (favipiravir ribosyl triphosphate) represents a significant advancement in antiviral therapy as the pharmacologically active metabolite of the prodrug favipiravir (T-705). This nucleotide analog exhibits a novel mechanism of action by selectively inhibiting the RNA-dependent RNA polymerases (RdRp) of various RNA viruses. Unlike conventional nucleoside analogs that require 3'-hydroxyl group modification to terminate RNA elongation, T-705RTP maintains an intact 3'-hydroxyl group yet achieves potent antiviral effects through unique molecular mechanisms. Its broad-spectrum activity encompasses multiple families of RNA viruses, including Orthomyxoviridae (influenza), Bunyaviridae (Rift Valley fever, SFTS), Arenaviridae (Lassa), and others, positioning it as a promising therapeutic candidate against diverse viral pathogens with limited treatment options [2] [5] [9].

Role of RNA-Dependent RNA Polymerase (RdRp) in Influenza and RNA Virus Replication

Viral RNA-dependent RNA polymerases are essential enzymes for the replication of RNA viruses, representing prime targets for antiviral intervention due to their absence in human cells. These polymerases catalyze both viral genome replication and transcription processes:

  • Transcription initiation: Influenza RdRp employs a "cap-snatching" mechanism where it cleaves 5' cap structures from host cellular mRNAs to prime viral mRNA synthesis
  • Elongation: The polymerase sequentially incorporates nucleotides complementary to the viral RNA template
  • Termination: Specific sequences trigger termination and polyadenylation of viral mRNAs

The high conservation of RdRp domains across RNA viruses and their critical function in viral replication make them attractive targets for broad-spectrum antivirals. However, the low fidelity of RdRp during replication results in high mutation rates, facilitating rapid viral evolution and the emergence of drug-resistant variants when selective pressure is applied [4] [6].

Table 1: Antiviral Activity Spectrum of T-705RTP Against RNA Viruses

Virus FamilyRepresentative PathogensIn Vitro Activity (EC₅₀ range)In Vivo Efficacy
OrthomyxoviridaeInfluenza A/B/C (including H1N1, H5N1, H7N9)0.014–0.55 μg/mLIncreased survival in lethal infection models
BunyaviridaeRift Valley fever virus, SFTS virus16-64 μM (concentration-dependent)92% survival in rat RVF model with delayed treatment
ArenaviridaeJunin, Machupo, LassaNot reportedProtective efficacy in rodent models
FlaviviridaeYellow fever, West NileNot reportedPartial protection in hamster models
ParamyxoviridaeRespiratory syncytial virusNot reportedNot reported

Data compiled from [2] [7] [9]

Limitations of Conventional Antivirals and Emergence of Resistance Mechanisms

Conventional influenza antivirals target viral surface proteins or ion channels, exhibiting significant limitations:

  • Neuraminidase inhibitors (oseltamivir, zanamivir): These agents prevent viral release from infected cells but face increasing resistance. Surveillance studies reveal resistance rates of 0.5-100% among seasonal H1N1 strains, with specific mutations (H275Y in N1 subtype) conferring high-level resistance while maintaining viral fitness [2]
  • M2 ion channel inhibitors (amantadine, rimantadine): These drugs block viral uncoating but exhibit near-universal resistance (>95% in H3N2, >90% in H1N1 pdm09) due to prevalent S31N mutations in the M2 protein, rendering them clinically obsolete [2] [4]

The limitations extend beyond influenza treatment. Many RNA viruses causing severe diseases (arenaviruses, bunyaviruses) lack approved therapies altogether. Furthermore, combination therapy options remain limited due to overlapping resistance profiles and pharmacokinetic interactions. These therapeutic gaps underscore the urgent need for novel antiviral agents with different mechanisms of action and higher barriers to resistance [2] [5].

Table 2: Resistance Profiles of Conventional Influenza Antivirals vs. T-705RTP

Antiviral ClassMolecular TargetResistance Rate in Clinical StrainsKey Resistance Mutations
AdamantanesM2 ion channel>90% (H1N1, H3N2)S31N, V27A, L26F
Neuraminidase inhibitorsNeuraminidase0.5-100% (strain-dependent)H275Y (N1), E119V (N2), R292K (N2)
T-705RTPRNA-dependent RNA polymeraseNo clinically significant resistance reportedNone established despite extensive passage studies

Data compiled from [2] [4]

Development of T-705RTP as a Novel Nucleotide Analog Targeting Viral RdRp

The development pathway of T-705RTP began with the discovery of the parent compound favipiravir (T-705) through systematic screening of pyrazinecarboxamide derivatives. The metabolic activation pathway proceeds through intracellular phosphoribosylation:

  • Initial activation: Favipiravir is converted to favipiravir-ribofuranosyl-5'-monophosphate (T-705RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT)
  • Phosphorylation: Cellular kinases subsequently phosphorylate T-705RMP to the active triphosphate form (T-705RTP) [3] [10]

The molecular structure of T-705RTP (C₁₀H₁₅FN₃O₁₅P₃ • Na; MW 552.14) enables unique interactions with viral polymerases. Biochemical analyses reveal that T-705RTP functions through three complementary mechanisms:

  • Competitive substrate inhibition: T-705RTP competes with purine nucleotides (particularly GTP and ATP) for incorporation into the nascent RNA chain. Enzyme kinetic studies demonstrate competitive inhibition constants (Kᵢ) of 1.52 μM against influenza polymerase, with an IC₅₀ of 0.14 μM [4] [10]
  • Delayed chain termination: Unlike conventional chain terminators lacking 3'-OH groups, T-705RTP incorporates as a purine analog and permits addition of several subsequent nucleotides before causing termination. Single incorporation minimally affects elongation, while consecutive incorporation events induce significant distortion in the RNA-polymerase complex, preventing further extension [6]
  • Lethal mutagenesis: T-705RTP exhibits ambiguous base-pairing properties, pairing with both cytidine and uridine during transcription. This promiscuity increases viral mutation frequency, particularly inducing G→A and C→U transition mutations that accumulate during replication cycles, ultimately driving the viral population toward error catastrophe [7]

Table 3: Enzyme Kinetic Parameters of T-705RTP Against Influenza RdRp

Natural NTPInhibition TypeApparent Kᵢ (μM)Mechanistic Basis
ATPCompetitive1.52 ± 0.18Structural mimicry of purine nucleotides
GTPCompetitiveNot reportedStructural mimicry of purine nucleotides
UTPNon-competitiveNot reportedAllosteric effects on polymerase conformation
CTPMixed-typeNot reportedPartial competition combined with allosteric effects

Data from enzyme kinetic analyses using Lineweaver-Burk plots [4]

The broad-spectrum activity of T-705RTP stems from its selective inhibition of viral polymerases over host DNA and RNA polymerases. In vitro studies demonstrate selective indices >3,000 for influenza virus (CC₅₀ >2,000 μg/mL vs EC₅₀ 0.014–0.55 μg/mL), highlighting its favorable therapeutic window [2]. Clinical relevance has been demonstrated in randomized trials showing accelerated viral clearance in severe fever with thrombocytopenia syndrome (SFTS) patients receiving favipiravir, particularly in those with moderate viral loads (cycle threshold ≥26) where case fatality rates decreased from 11.5% to 1.6% [7].

Properties

CAS Number

740790-94-7

Product Name

T-705RTP

IUPAC Name

[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H15FN3O15P3

Molecular Weight

529.16 g/mol

InChI

InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1

InChI Key

UUKPXXBDUCDZDA-KAFVXXCXSA-N

SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F

Synonyms

6-Fluoro-3,4-dihydro-4-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl]-3-oxo-2-pyrazinecarboxamide; 6-Fluoro-3,4-dihydro-4-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl]-3-oxo--pyra

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F

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